molecular formula C22H23NO2 B14124377 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol CAS No. 24070-19-7

2-[2-(Diphenylmethyl)anilino]propane-1,3-diol

Cat. No.: B14124377
CAS No.: 24070-19-7
M. Wt: 333.4 g/mol
InChI Key: MMDQTWZAQNZHLY-UHFFFAOYSA-N
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Description

2-[2-(Diphenylmethyl)anilino]propane-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylmethyl group attached to an aniline moiety, which is further connected to a propane-1,3-diol backbone

Properties

CAS No.

24070-19-7

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(2-benzhydrylanilino)propane-1,3-diol

InChI

InChI=1S/C22H23NO2/c24-15-19(16-25)23-21-14-8-7-13-20(21)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22-25H,15-16H2

InChI Key

MMDQTWZAQNZHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3NC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol typically involves the reaction of diphenylmethyl chloride with aniline in the presence of a base, followed by the addition of propane-1,3-diol. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diphenylmethyl)anilino]propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group plays a crucial role in binding to these targets, while the aniline and propane-1,3-diol moieties contribute to the overall stability and activity of the compound. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Diphenylmethyl)anilino]ethanol: Similar structure but with an ethanol backbone instead of propane-1,3-diol.

    2-[2-(Diphenylmethyl)anilino]butane-1,4-diol: Similar structure but with a butane-1,4-diol backbone.

    2-[2-(Diphenylmethyl)anilino]methane-1,2-diol: Similar structure but with a methane-1,2-diol backbone.

Uniqueness

2-[2-(Diphenylmethyl)anilino]propane-1,3-diol stands out due to its specific combination of the diphenylmethyl group with the propane-1,3-diol backbone, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Biological Activity

2-[2-(Diphenylmethyl)anilino]propane-1,3-diol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a diphenylmethyl group attached to an aniline moiety and a propane-1,3-diol backbone. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can act on various receptors, influencing signaling pathways that govern cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observation Reference
AntimicrobialExhibits activity against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cell lines
AntioxidantReduces oxidative stress markers

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

Research conducted on human cancer cell lines revealed that the compound effectively reduces cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 3: Antioxidant Effects

In vitro assays demonstrated that this compound significantly lowers levels of reactive oxygen species (ROS), indicating its role as an antioxidant. This property may contribute to its protective effects against cellular damage.

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